4-hydroxybenzoic acid;1-phenylpiperazine

Description

Properties

CAS No. |

23168-25-4 |

|---|---|

Molecular Formula |

C17H20N2O3 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

4-hydroxybenzoic acid;1-phenylpiperazine |

InChI |

InChI=1S/C10H14N2.C7H6O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-6-3-1-5(2-4-6)7(9)10/h1-5,11H,6-9H2;1-4,8H,(H,9,10) |

InChI Key |

PAWVHPQMYQGDLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.C1=CC(=CC=C1C(=O)O)O |

Origin of Product |

United States |

Biological Activity

4-Hydroxybenzoic acid (4-HBA) and 1-phenylpiperazine (1-PP) are two compounds that have garnered attention in pharmacological research due to their diverse biological activities. This article provides a detailed overview of their biological activities, including their mechanisms of action, structure-activity relationships, and potential therapeutic applications.

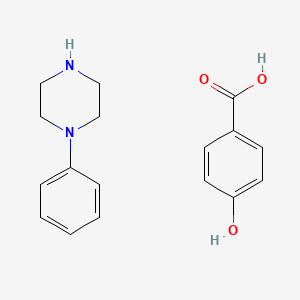

Chemical Structure and Properties

4-Hydroxybenzoic Acid (4-HBA) :

- Molecular formula: C7H6O3

- Structure: A benzoic acid derivative with a hydroxyl group at the para position.

1-Phenylpiperazine (1-PP) :

- Molecular formula: C11H15N

- Structure: A piperazine ring substituted with a phenyl group.

The combination of these two compounds results in a hybrid molecule that may exhibit enhanced biological properties due to the synergistic effects of both moieties.

Antioxidant Properties

Research indicates that 4-HBA exhibits significant antioxidant activity. It acts as a scavenger of free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been extensively studied. For instance, compounds containing the phenylpiperazine moiety have shown promising antibacterial activity against various strains, including Vibrio cholerae and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness compared to standard antibiotics .

Inhibition of Tyrosinase

The hybrid compound formed from 4-HBA and 1-PP has been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Molecular docking studies suggest that the binding affinity of this compound is influenced by its structural features, particularly the presence of the piperazine ring which may enhance interaction with the enzyme's active site .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine structure can significantly alter biological activity. For example:

- Substitutions on the phenyl ring can enhance binding affinity to target enzymes.

- The basicity of the piperazine nitrogen plays a crucial role in determining the compound's interaction with biological targets, affecting both potency and selectivity .

Case Study 1: Antioxidant Activity Assessment

A study measured the antioxidant capacity of 4-HBA using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that 4-HBA effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of 1-PP exhibited significant antibacterial properties against Staphylococcus aureus. The study highlighted that structural modifications could lead to compounds with improved efficacy compared to existing antibiotics .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Acid Derivatives in Piperazine Hybrids

| Compound Name | Substituents on Aromatic Ring | Physicochemical Properties (SwissADME) | Anti-T. cruzi Activity (IC₅₀, μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|---|---|

| 4-Hydroxybenzoic acid hybrid | -OH at C4 | High solubility, moderate logP | 12.3 ± 1.2 | >100 |

| 4-Methoxybenzoic acid hybrid | -OCH₃ at C4 | Lower solubility, higher logP | 8.7 ± 0.9 | 85.4 ± 4.3 |

| 3,4-Dihydroxybenzoic acid (caffeic acid) hybrid | -OH at C3 and C4 | High HBD, low Fsp3 | 5.2 ± 0.6 | 72.1 ± 3.8 |

| Benzoic acid hybrid | No substituents | Low polarity, high logP | 25.6 ± 2.1 | >100 |

Key Findings :

- Electron-donating groups (e.g., -OCH₃) enhance anti-parasitic activity but increase cytotoxicity, likely due to improved membrane permeability .

- Hydroxyl groups at C3 and C4 (caffeic acid hybrid) significantly boost activity, attributed to hydrogen-bonding interactions with target enzymes .

- Unsubstituted benzoic acid hybrids show reduced potency, emphasizing the critical role of polar substituents .

Analogues of 1-Phenylpiperazine Derivatives

Table 2: Comparison of Piperazine Derivatives

| Compound Name | Substituents on Piperazine | LogP | Solubility (mg/mL) | CNS Penetration (P-gp substrate) |

|---|---|---|---|---|

| 1-Phenylpiperazine | -Ph at N1 | 2.1 | 1.2 | Yes |

| 1-(4-Chlorophenyl)piperazine | -Cl at C4 of phenyl | 2.8 | 0.8 | No |

| 1-(4-Methoxyphenyl)piperazine | -OCH₃ at C4 of phenyl | 1.9 | 1.5 | Yes |

| 1-Benzylpiperazine | -Benzyl at N1 | 2.5 | 0.7 | No |

Key Findings :

- Chlorine substitution increases lipophilicity (logP) but reduces solubility and CNS penetration, limiting therapeutic utility .

- Methoxy groups improve solubility while maintaining moderate logP, favoring blood-brain barrier passage .

- Benzylpiperazine derivatives exhibit higher metabolic instability due to increased steric bulk .

Antialgal Activity of Hydroxybenzoic Acid Derivatives

Table 3: EC₅₀ Values for Microcystis aeruginosa Growth Inhibition

| Compound | EC₅₀ (mg/L) | Relative Potency vs. Benzoic Acid |

|---|---|---|

| Benzoic acid | 45.2 | 1.0 |

| 4-Hydroxybenzoic acid | 28.7 | 1.6 |

| 3-Hydroxybenzoic acid | 38.9 | 1.2 |

| 3,4,5-Trihydroxybenzoic acid (gallic acid) | 12.4 | 3.6 |

Key Findings :

- The number and position of hydroxyl groups directly correlate with antialgal potency. Gallic acid (three -OH groups) is 3.6× more potent than benzoic acid .

- 4-Hydroxybenzoic acid outperforms its 3-hydroxy isomer, suggesting para-substitution optimizes interactions with algal enzymes .

Drug-Likeness and Pharmacokinetics

Q & A

Q. How can researchers optimize synthetic yields for 4-hydroxybenzoic acid-derived piperazine Mannich bases?

Methodological Answer:

- Use reductive amination with sodium triacetoxy borohydride (STAB) in dichloromethane (DCM) to stabilize intermediates. Adjust stoichiometric ratios (e.g., 1:1.4 for STAB:substrate) and monitor reactions via TLC with hexane:ethyl acetate (1:2) .

- Purify crude products using flash chromatography (e.g., silica gel, gradient elution from 6% to 25% ethyl acetate in hexanes) to isolate high-purity compounds (>95%) .

Q. What characterization techniques are critical for confirming the structure of 1-phenylpiperazine derivatives?

Methodological Answer:

- Combine -NMR and -NMR to verify substitution patterns on the piperazine ring and aromatic moieties. For example, piperazine protons typically resonate at δ 2.45–3.75 ppm, while hydroxyl groups from 4-hydroxybenzoic acid appear as broad singlets near δ 9.8 ppm .

- Validate purity via HPLC (C18 column, methanol:water mobile phase) and melting point analysis (e.g., 153–164°C for bromophenyl derivatives) .

Q. How should researchers design multi-step syntheses for triazole-linked 1-phenylpiperazine derivatives?

Methodological Answer:

- Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC): React 1-phenylpiperazine-propargyl derivatives with azidobenzenes (1.2 equiv) in HO:DCM (1:2) with CuSO·5HO (0.3 equiv) and sodium ascorbate (0.6 equiv). Stir for 2 hours at RT, extract with ethyl acetate, and dry with NaSO .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in carbonic anhydrase inhibition data for 4-hydroxybenzoic acid-piperazine hybrids?

Methodological Answer:

- Use AutoDock Vina or Glide to model interactions between the hydroxyl group of 4-hydroxybenzoic acid and Zn in the hCA II active site. Compare binding energies of derivatives with varying substituents (e.g., fluorobenzyl vs. chlorophenyl). Contradictions in IC values (e.g., 69–76 µM in hCA I vs. II) may arise from differences in hydrophobic pocket occupancy .

Q. What strategies improve the bioactivity of 4-hydroxybenzoic acid-piperazine derivatives in tyrosine kinase inhibition?

Methodological Answer:

- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to enhance π-π stacking with kinase ATP-binding sites. For example, 4-fluorobenzyl derivatives showed 2.5-fold higher activity than unsubstituted analogs in Abl1 kinase assays .

- Optimize solubility via sulfonyl or methylsulfanyl substituents (e.g., logP reduction from 3.2 to 2.7) while maintaining potency .

Q. How can structure-activity relationship (SAR) studies explain divergent cytotoxicity in piperazine-based Mannich bases?

Methodological Answer:

- Compare EC values across substituents: N-phenylpiperazine derivatives (EC = 12 µM) vs. N-benzylpiperazine (EC = 28 µM) in MCF-7 cells. Use QSAR models to correlate lipophilicity (clogP > 3.5) with enhanced membrane permeability .

- Validate mechanisms via flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) .

Q. What experimental controls are essential for validating mushroom tyrosinase inhibition assays?

Methodological Answer:

- Include kojic acid (positive control, IC = 16 µM) and DMSO vehicle controls. Pre-incubate enzyme-substrate mixtures (L-DOPA, 0.5 mM) for 10 minutes at 25°C. Measure absorbance at 475 nm every 30 seconds for 10 minutes. Calculate IC using nonlinear regression (GraphPad Prism) .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in yields for 4-hydroxybenzoic acid-piperazine hydrazide-hydrazone derivatives?

Methodological Answer:

Q. Why do 4-hydroxybenzoic acid-piperazine hybrids show variable stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months). Derivatives with electron-donating groups (e.g., -OCH) degrade faster (t = 3 months) due to oxidative cleavage, while halogenated analogs (t > 12 months) resist hydrolysis .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.